molecular formula C5H10N2O2 B103669 1-Aminopyrrolidine-2-carboxylic acid CAS No. 15265-22-2

1-Aminopyrrolidine-2-carboxylic acid

Cat. No.: B103669
CAS No.: 15265-22-2
M. Wt: 130.15 g/mol
InChI Key: OUCUOMVLTQBZCY-BYPYZUCNSA-N
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Description

1-Aminopyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of proline and its derivatives. It is characterized by a five-membered pyrrolidine ring with an amino group and a carboxylic acid group attached to it. This compound is of significant interest in various fields of scientific research due to its unique structure and properties .

Safety and Hazards

The safety data sheet for pyrrolidine, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed or inhaled . The compound should be stored locked up and in a cool, well-ventilated place .

Future Directions

While specific future directions for 1-Aminopyrrolidine-2-carboxylic acid are not mentioned in the search results, research in the field of pyrrolidine compounds is ongoing, with a focus on the development of new compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

1-Aminopyrrolidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it is known to interact with enzymes involved in amino acid metabolism, such as proline dehydrogenase and pyrroline-5-carboxylate reductase. These interactions are crucial for the regulation of proline biosynthesis and degradation pathways .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules like mTORC1 and GCN2/ATF4, which are involved in amino acid sensing and stress response pathways . Additionally, this compound influences gene expression by altering the transcriptional activity of specific genes related to amino acid metabolism and stress response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, altering their conformation and activity. For example, its interaction with proline dehydrogenase leads to the inhibition of proline catabolism, thereby affecting cellular proline levels . This compound also modulates the activity of transcription factors, influencing gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular metabolism and stress response pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including proline biosynthesis and degradation. It interacts with enzymes like proline dehydrogenase and pyrroline-5-carboxylate reductase, influencing the flux of metabolites through these pathways . This compound also affects the levels of key metabolites, such as proline and pyrroline-5-carboxylate, which are critical for cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cellular membranes by amino acid transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity, as it allows the compound to interact with specific enzymes and proteins within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminopyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidative decarboxylation of amino acids using a pair of reagents, such as silver (I) and peroxydisulfate. This method is followed by intermolecular or intramolecular trapping by N-nucleophiles . Another method involves the cyclocondensation of dicarboxylic acids with substituted amines .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This process is carried out in a continuous tube reactor, and the product is obtained after multistage purification and separation.

Chemical Reactions Analysis

Types of Reactions

1-Aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxydisulfate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrrolidine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

1-aminopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCUOMVLTQBZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-1-Amino-2-pyrrolidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15265-22-2, 10139-05-6
Record name NSC117847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-1-Amino-2-pyrrolidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 °C
Record name D-1-Amino-2-pyrrolidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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